molecular formula C13H11ClN2O3 B11518317 N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide

N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide

Cat. No.: B11518317
M. Wt: 278.69 g/mol
InChI Key: DQFGMKVRIQUSMY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-chloro-4-acetamidoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carboxamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the carboxamide group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. Additionally, the chlorine atom on the phenyl ring can participate in halogen bonding, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-acetamidophenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

N-(4-acetamido-3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C13H11ClN2O3/c1-8(17)15-11-5-4-9(7-10(11)14)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18)

InChI Key

DQFGMKVRIQUSMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)Cl

Origin of Product

United States

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